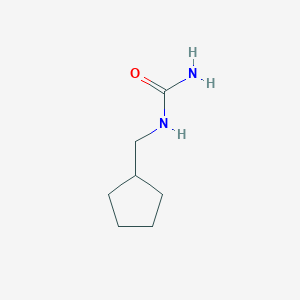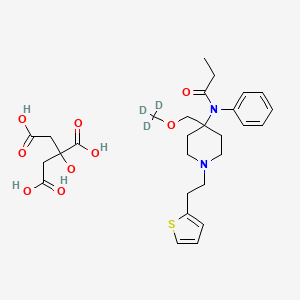
Sufentanil-d3 Citrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sufentanil-d3 Citrate is a deuterated form of sufentanil, a synthetic opioid analgesic. It is used primarily in research settings to study the pharmacokinetics and metabolism of sufentanil. The deuterium atoms in this compound replace hydrogen atoms, providing a stable isotope that can be traced in biological systems without altering the compound’s pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sufentanil-d3 Citrate involves multiple steps, starting from N-benzyl piperidone. The process includes N-debenzylation using a mixture of palladium on carbon (Pd/C) and palladium hydroxide (Pd(OH)2) to yield free amines. The deuterium-labeled sufentanil and its metabolite desmethylsufentanil are synthesized through optimized processes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often crystallized to obtain a stable form suitable for research applications .
Analyse Des Réactions Chimiques
Types of Reactions
Sufentanil-d3 Citrate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various metabolites of sufentanil, which are studied for their pharmacological properties and potential therapeutic applications .
Applications De Recherche Scientifique
Sufentanil-d3 Citrate is widely used in scientific research, particularly in the following fields:
Chemistry: Used to study the chemical properties and reactions of sufentanil.
Biology: Used to trace the metabolism and distribution of sufentanil in biological systems.
Medicine: Used to investigate the pharmacokinetics and pharmacodynamics of sufentanil, aiding in the development of new analgesic drugs.
Industry: Used in the production of deuterated compounds for research and development purposes
Mécanisme D'action
Sufentanil-d3 Citrate exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the ascending pain pathways, alters pain perception, and increases the pain threshold. The compound also inhibits the release of catecholamines, which helps control the sympathetic response to surgical stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fentanyl: A synthetic opioid analgesic similar to sufentanil but less potent.
Alfentanil: Another fentanyl analog with a shorter duration of action.
Remifentanil: Known for its rapid onset and short duration of action.
Uniqueness
Sufentanil-d3 Citrate is unique due to its high potency and selectivity for mu-opioid receptors. Its deuterated form allows for precise tracing in research studies without altering its pharmacological effects .
Propriétés
Formule moléculaire |
C28H38N2O9S |
|---|---|
Poids moléculaire |
581.7 g/mol |
Nom IUPAC |
2-hydroxypropane-1,2,3-tricarboxylic acid;N-phenyl-N-[1-(2-thiophen-2-ylethyl)-4-(trideuteriomethoxymethyl)piperidin-4-yl]propanamide |
InChI |
InChI=1S/C22H30N2O2S.C6H8O7/c1-3-21(25)24(19-8-5-4-6-9-19)22(18-26-2)12-15-23(16-13-22)14-11-20-10-7-17-27-20;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-10,17H,3,11-16,18H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i2D3; |
Clé InChI |
OJCZPLDERGDQRJ-MUTAZJQDSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OCC1(CCN(CC1)CCC2=CC=CS2)N(C3=CC=CC=C3)C(=O)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES canonique |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)COC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


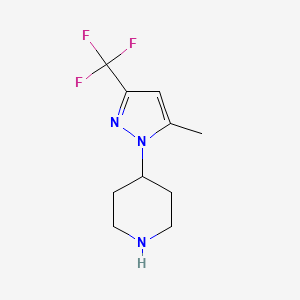
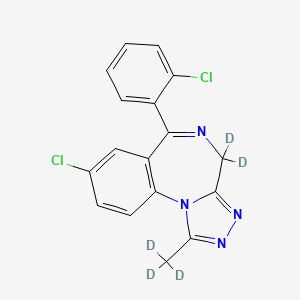
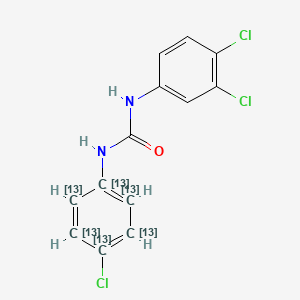
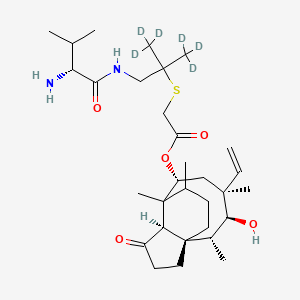
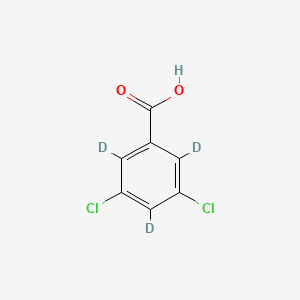
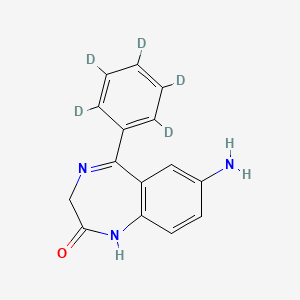
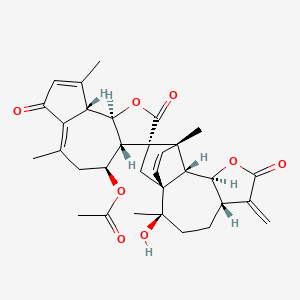
![(1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R)-tetrahydro-4,6-dioxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl 2,2-Dimethylbutanoate](/img/structure/B15295188.png)
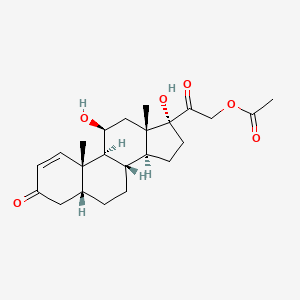
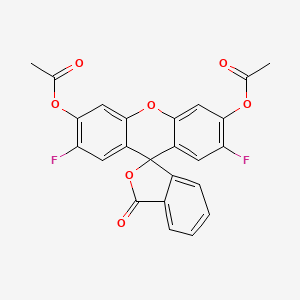
![3-Hydroxy-4-[[(2R)-2-hydroxy-2-[3-(phenylmethoxy)phenyl]ethyl]methylamino]-4-oxobutanoic Acid Phenylmethyl Ester](/img/structure/B15295213.png)
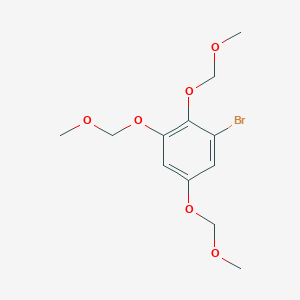
![methyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate](/img/structure/B15295224.png)
